trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
CAS No.: 136098-05-0
Cat. No.: VC20854162
Molecular Formula: C12H16NNa3O16S2
Molecular Weight: 563.4 g/mol
* For research use only. Not for human or veterinary use.
![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate - 136098-05-0](/images/no_structure.jpg)
Specification
CAS No. | 136098-05-0 |
---|---|
Molecular Formula | C12H16NNa3O16S2 |
Molecular Weight | 563.4 g/mol |
IUPAC Name | trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Standard InChI | InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |
Standard InChI Key | DTGHANNJETVHCR-LXROVJCJSA-K |
Isomeric SMILES | C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES | C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES | C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
The compound trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex glycosaminoglycan derivative, closely related to heparin, which is a member of the heparan sulfate family. This compound is characterized by its intricate molecular structure, featuring multiple functional groups such as sulfonato, hydroxy, and carboxylate moieties. These groups contribute to its solubility, reactivity, and potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step processes, potentially starting from heparin or heparan sulfate derivatives. Enzymatic digestion by heparinases can be used to produce specific disaccharide units, which are then modified chemically to introduce the desired functional groups.
Biological Activities
Preliminary studies suggest that compounds of this nature may exhibit biological activities relevant to anticoagulation, cell signaling, and potentially other therapeutic areas. The sulfonato and carboxylate groups can interact with proteins and enzymes, influencing various biological pathways.
Applications
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Anticoagulant Properties: Similar compounds have shown potent anticoagulant properties, making them useful in preventing and treating thromboembolic disorders.
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Research Tools: These compounds are valuable in biochemical research for studying protein interactions and signaling pathways.
Chemical Reactions and Modifications
The compound can undergo several types of chemical reactions:
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Oxidation and Reduction: Reactions with oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can modify the functional groups.
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Substitution Reactions: The sulfonato and carboxylate groups can be modified or replaced with other functional groups to alter the compound's properties.
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